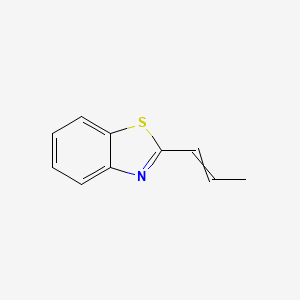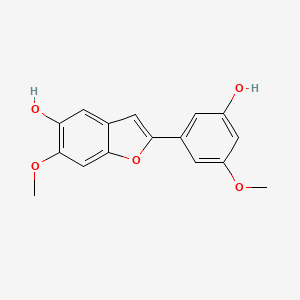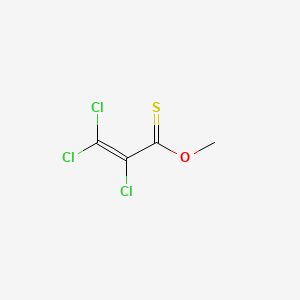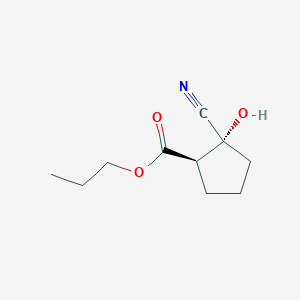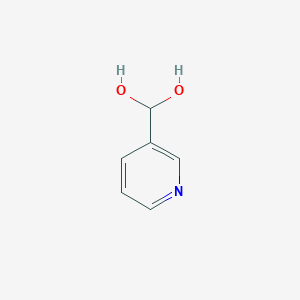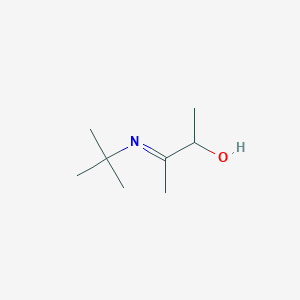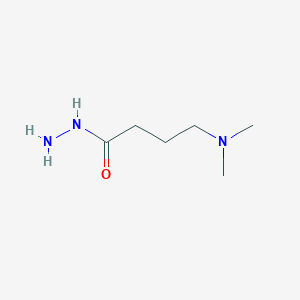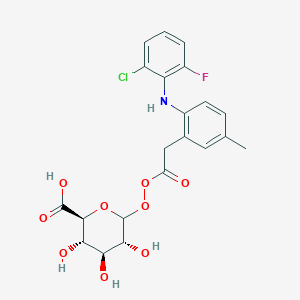
Lumiracoxib acyl-b-D-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lumiracoxib acyl-b-D-glucuronide is a metabolite of lumiracoxib, a selective cyclo-oxygenase-2 (COX-2) inhibitor. Lumiracoxib is used for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. The compound this compound is formed through the conjugation of lumiracoxib with glucuronic acid, resulting in a metabolite that is involved in the drug’s metabolism and excretion .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lumiracoxib acyl-b-D-glucuronide involves the conjugation of lumiracoxib with glucuronic acid. This process is typically catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver. The reaction conditions include the presence of UDP-glucuronic acid as a co-substrate and the appropriate UGT enzyme .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for the UGT enzymes to function efficiently. The product is then purified using standard chromatographic techniques .
化学反应分析
Types of Reactions
Lumiracoxib acyl-b-D-glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze back to lumiracoxib and glucuronic acid under acidic or basic conditions.
Oxidation: It can undergo oxidation reactions, particularly in the presence of reactive oxygen species.
Substitution: The glucuronide moiety can be substituted by other nucleophiles under specific conditions
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Reactive oxygen species, oxidizing agents.
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Hydrolysis: Lumiracoxib and glucuronic acid.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted glucuronide derivatives
科学研究应用
Lumiracoxib acyl-b-D-glucuronide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of drug metabolism and pharmacokinetics.
Biology: Studied for its role in the metabolic pathways of lumiracoxib and its interactions with biological molecules.
Medicine: Investigated for its potential effects on drug efficacy and safety, particularly in relation to its parent compound, lumiracoxib.
Industry: Utilized in the development of analytical methods for the detection and quantification of lumiracoxib and its metabolites in biological samples
作用机制
The mechanism of action of lumiracoxib acyl-b-D-glucuronide involves its formation as a metabolite of lumiracoxib. Lumiracoxib inhibits prostaglandin synthesis by selectively inhibiting COX-2, an enzyme involved in the inflammatory process. The glucuronide conjugate is formed as part of the drug’s metabolism, facilitating its excretion from the body. The molecular targets include COX-2 and the enzymes involved in glucuronidation .
相似化合物的比较
Similar Compounds
Diclofenac acyl-b-D-glucuronide: Another acyl glucuronide metabolite formed from diclofenac, a non-steroidal anti-inflammatory drug (NSAID).
Ibuprofen acyl-b-D-glucuronide: Formed from ibuprofen, another commonly used NSAID.
Naproxen acyl-b-D-glucuronide: A metabolite of naproxen, also an NSAID
Uniqueness
Lumiracoxib acyl-b-D-glucuronide is unique due to its selective inhibition of COX-2, which distinguishes it from other NSAIDs that may inhibit both COX-1 and COX-2. This selectivity is associated with a reduced incidence of gastrointestinal side effects compared to non-selective NSAIDs .
属性
分子式 |
C21H21ClFNO9 |
|---|---|
分子量 |
485.8 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R)-6-[2-[2-(2-chloro-6-fluoroanilino)-5-methylphenyl]acetyl]peroxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H21ClFNO9/c1-9-5-6-13(24-15-11(22)3-2-4-12(15)23)10(7-9)8-14(25)32-33-21-18(28)16(26)17(27)19(31-21)20(29)30/h2-7,16-19,21,24,26-28H,8H2,1H3,(H,29,30)/t16-,17-,18+,19-,21?/m0/s1 |
InChI 键 |
QAZYGQJBKASWPO-DAZJWRSOSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)OOC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
规范 SMILES |
CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)OOC3C(C(C(C(O3)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


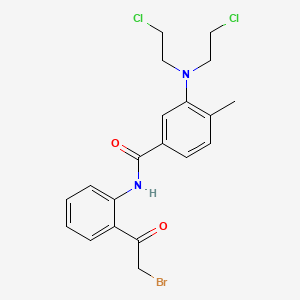
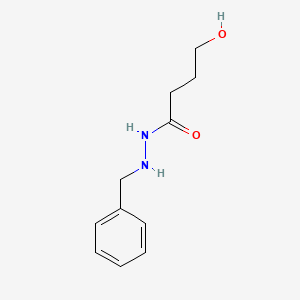
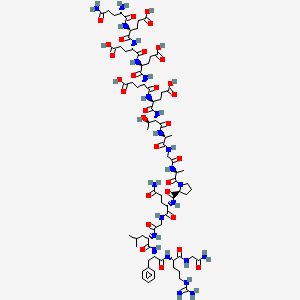
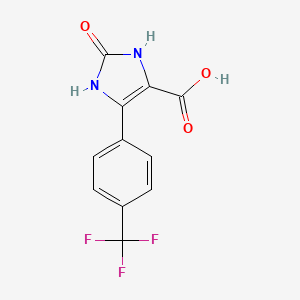
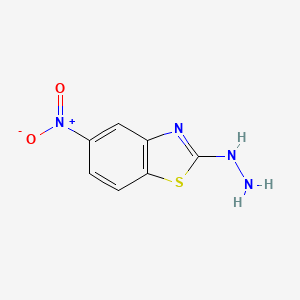
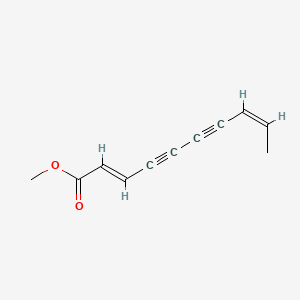
![4-methoxy-6-methyl-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B13809890.png)
